molecular formula C9H8Cl2N2O2 B5660855 5-(acetylamino)-2,4-dichlorobenzamide

5-(acetylamino)-2,4-dichlorobenzamide

Cat. No.: B5660855
M. Wt: 247.07 g/mol
InChI Key: WVGYUADFCVQBKJ-UHFFFAOYSA-N
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Description

5-(Acetylamino)-2,4-dichlorobenzamide is a benzamide derivative featuring a benzene ring substituted with chlorine atoms at the 2- and 4-positions and an acetylamino group (-NHCOCH₃) at the 5-position. This compound’s structural framework is critical for its physicochemical and biological properties, as the electron-withdrawing chlorine atoms enhance lipophilicity, while the acetylamino group may contribute to hydrogen bonding or solubility .

Properties

IUPAC Name

5-acetamido-2,4-dichlorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2N2O2/c1-4(14)13-8-2-5(9(12)15)6(10)3-7(8)11/h2-3H,1H3,(H2,12,15)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVGYUADFCVQBKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C(=C1)C(=O)N)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

N-(3-Benzyl-5-hydroxyphenyl)-2,4-dichlorobenzamide (7k)

  • Structure: Retains the 2,4-dichlorobenzamide core but replaces the 5-acetylamino group with a 3-benzyl-5-hydroxyphenyl moiety.
  • Properties: Melting point (130.2–132.0°C) and moderate synthetic yield (55%) suggest comparable stability to the target compound. The hydroxyl group may increase polarity relative to the acetylamino group in 5-(acetylamino)-2,4-dichlorobenzamide .
  • Biological Relevance : Similar dichlorobenzamides are studied for antimicrobial activity, though substituent variations significantly alter efficacy .

BPDBA Analogs

  • Structure : 2,4-Dichlorobenzamide ring with variable substituents.
  • Structure-Activity Relationship (SAR) :
    • The 2,4-dichloro configuration stabilizes binding via van der Waals interactions and π-π stacking with aromatic residues (e.g., Tyr453).
    • Removing chlorine atoms reduces affinity, while adding a third chlorine (meta position) enhances binding .

Chlorinated Acetamidobenzamides

4-(Acetylamino)-5-chloro-2-methoxy-N-[5-(1-methylbutyl)-1,3,4-thiadiazol-2-yl]benzamide

  • Structure: Chlorine at 5-position, acetylamino at 4-position, and a thiadiazolyl group.
  • Molecular Weight: 396.89 g/mol (C₁₇H₂₁ClN₄O₃S) vs. ~263.07 g/mol for this compound.
  • Key Differences : The thiadiazolyl moiety and methoxy group introduce steric bulk and alter electronic properties, likely affecting bioavailability .

4-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides (9a-j)

  • Structure : Chlorine at 4-position, hydroxyl at 2-position, and an alkyl-oxoethyl side chain.
  • Synthesis: Prepared via DCC-mediated esterification, yielding optically pure compounds (42–71% yields). The hydroxyl group enhances hydrogen-bonding capacity compared to the acetylamino group .

Table 1: Comparative Analysis of Selected Analogs

Compound Name Substituents Molecular Weight (g/mol) Key Properties Reference
This compound 2-Cl, 4-Cl, 5-NHCOCH₃ ~263.07 High lipophilicity, moderate solubility
N-(3-Benzyl-5-hydroxyphenyl)-2,4-dichlorobenzamide 2-Cl, 4-Cl, 5-OH, 3-benzyl Mp 130.2–132.0°C, yield 55%
BPDBA Analogs 2,4-Cl, variable R-groups Enhanced binding with 3rd Cl substituent
4-(Acetylamino)-5-chloro-2-methoxy... 4-NHCOCH₃, 5-Cl, 2-OCH₃ 396.89 Thiadiazolyl group, steric bulk
Metoclopramide Related Compound A 4-NHCOCH₃, 5-Cl, 2-OCH₃, diethylaminoethyl 341.83 Basic side chain enhances solubility

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